7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Description
7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE is a synthetic organic compound belonging to the triazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers in various scientific fields.
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
7-(methoxymethyl)-3-(4-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C14H14N4O2/c1-9-3-5-10(6-4-9)13-16-17-14-15-11(8-20-2)7-12(19)18(13)14/h3-7H,8H2,1-2H3,(H,15,17) |
InChI Key |
NAKJLHVQENSNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=NC(=CC(=O)N23)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxymethyl Group: This can be achieved through alkylation reactions using methoxymethyl chloride in the presence of a base.
Attachment of the 4-Methylphenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(METHOXYMETHYL)-3-(4-CHLOROPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE
- 7-(METHOXYMETHYL)-3-(4-FLUOROPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE
- 7-(METHOXYMETHYL)-3-(4-NITROPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE
Uniqueness
The uniqueness of 7-(METHOXYMETHYL)-3-(4-METHYLPHENYL)-5H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxymethyl and 4-methylphenyl groups can influence its pharmacokinetic properties, making it a compound of interest for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
